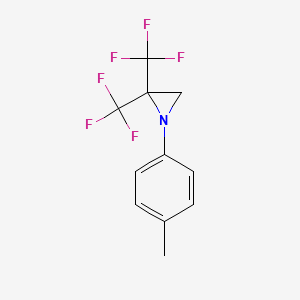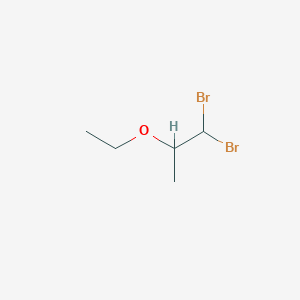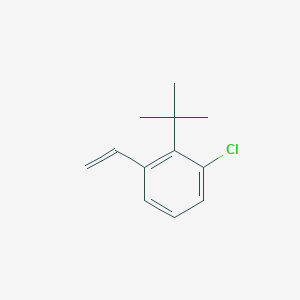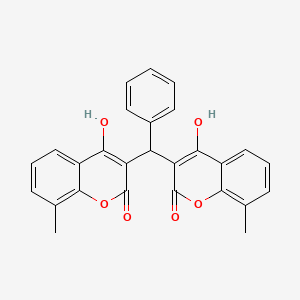
3,3'-(Phenylmethylene)bis(4-hydroxy-8-methyl-2H-1-benzopyran-2-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(Phenylmethylene)bis(4-hydroxy-8-methyl-2H-1-benzopyran-2-one) is a biscoumarin derivative. Biscoumarins are a class of organic compounds known for their diverse biological activities and potential therapeutic applications. These compounds are characterized by the presence of two coumarin units linked by a methylene bridge.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Phenylmethylene)bis(4-hydroxy-8-methyl-2H-1-benzopyran-2-one) typically involves the condensation of 4-hydroxycoumarin with an aromatic aldehyde. One efficient method uses manganous chloride (MnCl2·4H2O) as a catalyst in an aqueous medium. The reaction is carried out at 100°C, yielding the desired product in excellent yields .
Another method involves the use of biocatalyst CAL-B (lipase) under room temperature conditions. This green protocol is environmentally friendly and cost-effective, providing high yields of the product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable and environmentally friendly catalysts like manganous chloride and CAL-B suggests potential for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-(Phenylmethylene)bis(4-hydroxy-8-methyl-2H-1-benzopyran-2-one) undergoes various chemical reactions, including:
Condensation Reactions: Formation of the compound itself involves condensation of 4-hydroxycoumarin with aromatic aldehydes.
Oxidation and Reduction:
Common Reagents and Conditions
Catalysts: Manganous chloride (MnCl2·4H2O), CAL-B (lipase)
Solvents: Water, toluene
Conditions: Room temperature to 100°C
Major Products
The major product of the condensation reaction is 3,3’-(Phenylmethylene)bis(4-hydroxy-8-methyl-2H-1-benzopyran-2-one) itself. Further reactions can lead to various derivatives depending on the reagents and conditions used.
Applications De Recherche Scientifique
3,3’-(Phenylmethylene)bis(4-hydroxy-8-methyl-2H-1-benzopyran-2-one) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organic compounds.
Biology: Exhibits biological activities such as antibacterial, antifungal, and anticancer properties.
Medicine: Potential therapeutic applications due to its pharmacological properties.
Industry: Used in the development of dyes, optical brightening agents, and food additives.
Mécanisme D'action
The mechanism of action of 3,3’-(Phenylmethylene)bis(4-hydroxy-8-methyl-2H-1-benzopyran-2-one) involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to inhibit enzymes and interfere with cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-(Phenylmethylene)bis(4-hydroxycoumarin): Similar structure with different substituents.
3,3’-(Phenylmethylene)bis(4-hydroxy-2H-1-benzopyran-2-one): Another biscoumarin derivative with similar biological activities.
Uniqueness
3,3’-(Phenylmethylene)bis(4-hydroxy-8-methyl-2H-1-benzopyran-2-one) is unique due to its specific substituents, which may confer distinct biological activities and pharmacological properties compared to other biscoumarin derivatives .
Propriétés
Numéro CAS |
64729-40-4 |
|---|---|
Formule moléculaire |
C27H20O6 |
Poids moléculaire |
440.4 g/mol |
Nom IUPAC |
4-hydroxy-3-[(4-hydroxy-8-methyl-2-oxochromen-3-yl)-phenylmethyl]-8-methylchromen-2-one |
InChI |
InChI=1S/C27H20O6/c1-14-8-6-12-17-22(28)20(26(30)32-24(14)17)19(16-10-4-3-5-11-16)21-23(29)18-13-7-9-15(2)25(18)33-27(21)31/h3-13,19,28-29H,1-2H3 |
Clé InChI |
SUGQXHLRFYMLES-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C(=C(C(=O)O2)C(C3=CC=CC=C3)C4=C(C5=CC=CC(=C5OC4=O)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


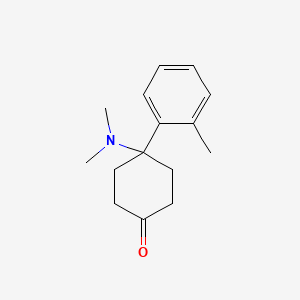

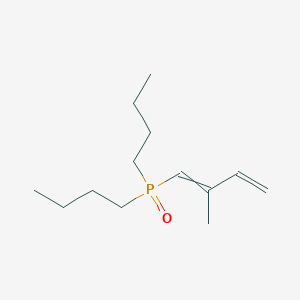

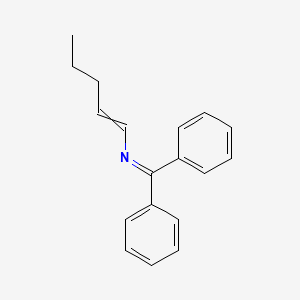
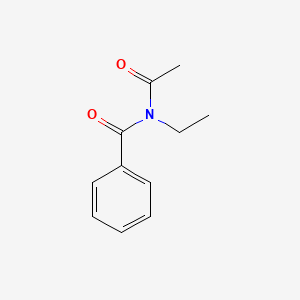
![N-[(2,4-Dihydroxyphenyl)methyl]urea](/img/structure/B14486299.png)
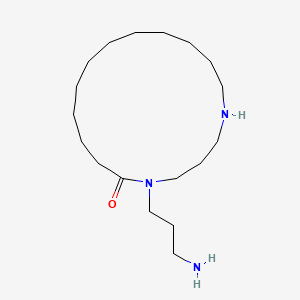

![Bis{2-[2-(hexyloxy)ethoxy]ethyl} hexanedioate](/img/structure/B14486308.png)
![6,6'-[Pentane-1,5-diylbis(oxy)]bis(3-methyl-1-benzofuran)](/img/structure/B14486319.png)
